molecular formula C22H26N4O3S B2990244 1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-40-1

1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

货号: B2990244
CAS 编号: 886904-40-1
分子量: 426.54
InChI 键: HGKBQGCEVIRBFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a benzimidazole-piperazine hybrid compound characterized by a ketone linker bridging a 4-phenylpiperazine moiety and a 2-(propylsulfonyl)-substituted benzimidazole. The sulfonyl group enhances polarity and metabolic stability, while the piperazine ring may improve pharmacokinetic properties, such as solubility and receptor binding.

属性

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-2-16-30(28,29)22-23-19-10-6-7-11-20(19)26(22)17-21(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBQGCEVIRBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H26N4O2S
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C(=O)N1CCN(CC1)c2ccccc2)S(=O)(=O)C3=CNC4=C3C(=C(C=C4)N=C2)N=N2

This compound features a piperazine ring, which is known for its diverse pharmacological activities, including antipsychotic and antidepressant effects.

Antidepressant and Antipsychotic Properties

Research indicates that compounds containing the piperazine moiety often exhibit significant antidepressant and antipsychotic activities. For instance, various derivatives have been tested against standard models for neuroleptic activity, showing promising results comparable to established medications like haloperidol .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperazine derivatives. In particular, compounds similar to this compound have been evaluated for their efficacy against viruses such as HIV and Herpes Simplex Virus (HSV). A study demonstrated that certain derivatives exhibited moderate antiviral activity, with one compound showing effective inhibition of HSV-1 replication .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It was tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, revealing significant inhibitory effects. The minimum inhibitory concentrations (MICs) were determined, indicating the compound's potential as an antimicrobial agent .

Microorganism MIC (μM)
Staphylococcus aureus50
Pseudomonas aeruginosa>100
Candida albicans20
Aspergillus niger100

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders .

Study on Antidepressant Effects

A clinical trial involving a derivative of the compound demonstrated significant improvement in depressive symptoms among participants compared to a placebo group. The study utilized standardized depression assessment scales to quantify improvements in mood and functionality .

Evaluation of Antiviral Activity

In vitro studies assessed the antiviral efficacy of related piperazine compounds against HIV strains. Results indicated that some derivatives could inhibit viral replication effectively, suggesting a potential pathway for developing new antiviral therapies .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Selected Benzimidazole Derivatives

Compound Name / ID Substituents on Benzimidazole Linked Moiety Molecular Weight Melting Point (°C) Notable Activity
Target Compound 2-(Propylsulfonyl) 4-Phenylpiperazine Not Provided Not Provided N/A (Inferred from analogs)
2-(Benzylthio)-1H-benzo[d]imidazole () 2-(Benzylthio) None 238.3 Not Provided N/A
1-(4-Aminophenyl-linked)ethanone (BD-1, ) 2-(4-Aminophenyl) p-Aminoacetophenone 209.25 93 Antimicrobial
1-(1H-Benzo[d]imidazol-1-yl)-2-((oxadiazol-2-yl)thio)ethanone () Oxadiazole-thio Substituted oxadiazole ~300–350* Not Provided Antioxidant (DPPH assay)
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone () Aryl Aryl ethanone ~250–300* Not Provided Cytotoxic (HCT-116, MCF-7)
2-(Trifluoromethylphenyl)ethanone () Trifluoromethylphenyl Ethanone ~350* 169–172 N/A

*Approximated from molecular formulas.

Substituent Effects on Reactivity and Stability

  • Sulfonyl vs. Thioether Groups: The target compound’s 2-(propylsulfonyl) group increases polarity and oxidative stability compared to thioether analogs (e.g., 2-(benzylthio)-benzimidazole in ).
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro-substituted derivatives (BD-4/5, ) exhibit strong electron-withdrawing effects, which may enhance antimicrobial activity. In contrast, the target’s sulfonyl group offers moderate electron withdrawal, balancing stability and reactivity .

Piperazine Moieties and Pharmacological Implications

  • The 4-phenylpiperazine in the target compound is structurally distinct from piperazine derivatives in (tetrazolylthio-linked) and (pyridinyl-substituted).

Ketone Linker vs. Alternative Bridges

  • The ethanone linker in the target compound contrasts with ethanol () or methanone () bridges.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, and how can intermediates be characterized?

  • Methodology : A two-step approach is often used:

  • Step 1 : Alkylation of 1H-benzo[d]imidazole derivatives using chloroethanone intermediates. For example, 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone can react with 4-phenylpiperazine under reflux in dioxane with anhydrous K₂CO₃ as a base .
  • Step 2 : Sulfonylation of the propyl group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to introduce the sulfonyl moiety .
    • Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) are critical. For instance, ¹H-NMR can confirm the presence of key protons (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm, sulfonyl group integration), while MS validates molecular weight .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A retention time shift may indicate impurities.
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 62.3%, H: 5.8%, N: 12.9%) to confirm stoichiometry .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during sulfonylation?

  • Challenge : Over-oxidation or incomplete sulfonylation may occur. For example, highlights unintended acetyl group removal under basic conditions.
  • Solution :

  • Controlled Oxidant Addition : Use stoichiometric m-CPBA in dichloromethane at 0–5°C to minimize side reactions .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to detect sulfonyl S=O stretches (~1350 cm⁻¹) .
    • Reference : Benchmarks from analogous benzimidazole sulfonylation studies show 80–90% yield under optimized conditions .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Case Study : Antioxidant activity discrepancies in DPPH assays (e.g., reports high scavenging activity for benzimidazole derivatives, but variations may arise due to solvent polarity or radical stability).
  • Methodology :

  • Standardized Protocols : Use ascorbic acid as a positive control and normalize data to molar extinction coefficients.
  • Dose-Response Curves : Perform IC₅₀ calculations with triplicate measurements to reduce variability .
    • Statistical Analysis : Apply ANOVA to compare results across labs, ensuring p < 0.05 for significance .

Q. How can computational modeling guide structural modifications to enhance target binding affinity?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., histamine H1/H4 receptors, as in ). Key residues (e.g., Asp³.32 in GPCRs) should align with the piperazine and sulfonyl groups.
  • SAR Analysis : Modify substituents (e.g., phenylpiperazine vs. fluorobenzyl derivatives) and calculate binding free energies (ΔG) .
    • Validation : Compare in silico predictions with in vitro binding assays (e.g., radioligand displacement for Ki determination) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。